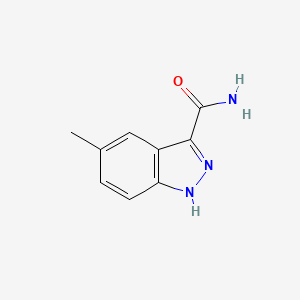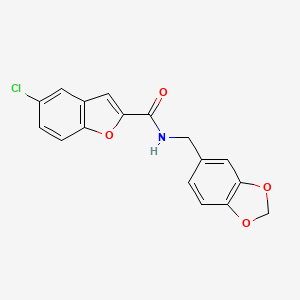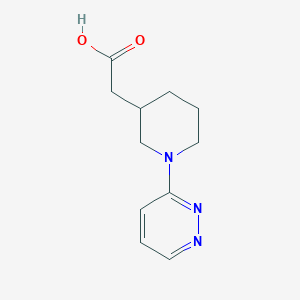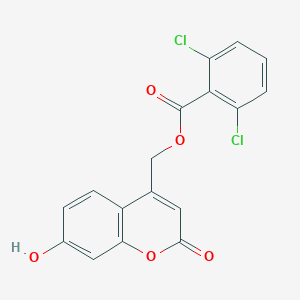![molecular formula C17H17N3O2S2 B7637533 N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as MTA, is a potent inhibitor of methylthioadenosine phosphorylase (MTAP). MTAP is an enzyme that plays a crucial role in the metabolism of adenine and methionine. The inhibition of MTAP by MTA has been shown to have promising applications in cancer therapy and other diseases.
Mecanismo De Acción
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide inhibits the activity of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideP, which leads to the accumulation of its substrate, methylthioadenosine (N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide). The accumulation of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to have antiproliferative effects on cancer cells. N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has also been shown to modulate the immune response, which may contribute to its potential use in treating autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a potent inhibitor of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideP, which makes it a valuable tool for studying the role of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideP in cellular metabolism and disease. However, the use of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide in lab experiments is limited by its low solubility in water and its instability in aqueous solutions.
Direcciones Futuras
Future research on N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide should focus on improving its solubility and stability in aqueous solutions. It should also investigate the potential use of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide in combination with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the role of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide in regulating immune function and its potential use in treating autoimmune diseases should be further explored.
Métodos De Síntesis
The synthesis of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves the reaction of 2-amino-3-methylthiophene with 2-bromoacetophenone to form 2-(3-methylthiophen-2-yl)-1-(2-bromo-phenyl)ethanone. This intermediate is then reacted with 4-aminobenzenesulfonamide to form N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has also been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-4-3-5-15(10-12)18-17-19-16(11-23-17)13-6-8-14(9-7-13)20-24(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVORSYROLXKHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)


![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)